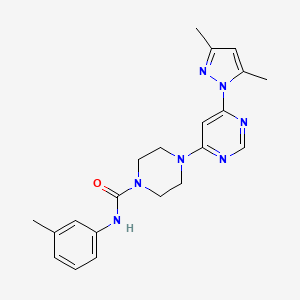
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-pyrimidin-4-yl)-N-(m-tolyl)-piperazine-1-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H22N6O
- Molecular Weight : 318.40 g/mol
- IUPAC Name : 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor and its effects on various cancer cell lines.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Mechanism of Action : The compound acts as a selective inhibitor of specific kinases involved in cancer proliferation. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
-
In Vitro Studies :
- In studies involving human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM, outperforming standard chemotherapeutic agents like doxorubicin .
- Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner, indicating its potential for targeted cancer therapy .
- Case Study : A recent study reported that this compound effectively inhibited tumor growth in xenograft models of breast cancer, showcasing its promise as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances binding affinity to kinases |
| Pyrimidine Moiety | Contributes to selectivity against specific targets |
| Piperazine Substitution | Modulates pharmacokinetic properties |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. The presence of lipophilic groups enhances its permeability across biological membranes, which is critical for oral bioavailability.
Toxicity Profile
Preliminary toxicity assessments suggest that the compound exhibits a manageable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further toxicological studies are warranted to confirm these findings.
特性
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15-5-4-6-18(11-15)24-21(29)27-9-7-26(8-10-27)19-13-20(23-14-22-19)28-17(3)12-16(2)25-28/h4-6,11-14H,7-10H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVOWGCZLVSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














